
TEI-9647
Übersicht
Beschreibung
TEI-9647 is a synthetic analog of 1α,25-dihydroxy vitamin D3-26,23-lactone. It is known for its potent and specific antagonistic effects on the vitamin D receptor (VDR). This compound has been extensively studied for its ability to inhibit VDR-mediated genomic actions, making it a valuable tool in scientific research, particularly in the fields of endocrinology and oncology .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von TEI-9647 beinhaltet die Modifikation des Vitamin-D3-Skeletts. Die wichtigsten Schritte umfassen die Einführung des Lacton-Teils und der exo-Methylengruppe. Der synthetische Weg beinhaltet typischerweise:
Palladium-katalysierte Kupplungsreaktion: Dieser Schritt ist entscheidend für die Bildung des Lactonrings.
Direkte Modifikation des Vitamin-D3-Skeletts:
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Prinzipien der organischen Synthese, die palladium-katalysierte Reaktionen und andere Standardtechniken der organischen Chemie einbeziehen. Die Produktion erfolgt typischerweise in kontrollierten Laboreinstellungen aufgrund der Komplexität der Synthese .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TEI-9647 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Lactonring oder andere funktionelle Gruppen modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Molekül einbringen und so seine Eigenschaften verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate werden oft auf ihre biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Paget's Disease Treatment
TEI-9647 has been studied for its potential to treat Paget's disease, characterized by abnormal bone remodeling. Research indicates that this compound can suppress excessive osteoclast formation and bone resorption in marrow cultures from patients with Paget's disease. It effectively inhibits the genomic actions of 1α,25-dihydroxyvitamin D3, which is known to enhance osteoclast activity .
Osteoporosis Management
Given its antagonistic properties against VDR-mediated transcriptional activity, this compound may also play a role in managing osteoporosis. By inhibiting the actions of vitamin D that promote bone resorption, this compound could potentially help maintain bone density in individuals at risk for osteoporosis .
Cancer Research
This compound's ability to modulate VDR activity has implications in cancer research, particularly in hematological malignancies like leukemia. Studies have shown that this compound inhibits monocyte differentiation in human promyelocytic leukemia cells and blocks osteoclast formation induced by vitamin D . This suggests a potential application for this compound in therapeutic strategies aimed at controlling tumor microenvironments influenced by vitamin D.
Case Studies and Research Findings
Wirkmechanismus
TEI-9647 is compared with other vitamin D analogs, such as TEI-9648, which is its C23 epimer. Both compounds exhibit significant antagonistic activities on the VDR, but this compound is unique due to its specific structural features, such as the alpha-exo-methylene-gamma-lactone structure. This structure is crucial for its antagonistic activity and distinguishes it from other similar compounds .
Vergleich Mit ähnlichen Verbindungen
TEI-9647 wird mit anderen Vitamin-D-Analoga verglichen, wie z. B. TEI-9648, seinem C23-Epimer. Beide Verbindungen zeigen signifikante antagonistische Aktivitäten am VDR, aber this compound ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Alpha-exo-Methylen-Gamma-Lacton-Struktur. Diese Struktur ist entscheidend für seine antagonistische Aktivität und unterscheidet sie von anderen ähnlichen Verbindungen .
Liste ähnlicher Verbindungen:
- TEI-9648
- 1α,25-Dihydroxyvitamin D3
- 24R,25-Dihydroxyvitamin D3
- Verschiedene synthetische Vitamin-D-Analoga mit Modifikationen im Lactonring oder der Seitenkette .
Biologische Aktivität
TEI-9647, chemically known as 25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone, is a novel synthetic compound that exhibits significant biological activity as a vitamin D receptor (VDR) antagonist. This compound has garnered attention due to its unique mechanisms of action and potential therapeutic applications, particularly in modulating the genomic actions of vitamin D in various cell types.
VDR Antagonism
This compound functions primarily as an antagonist of the VDR-mediated genomic actions of 1alpha,25(OH)2D3 in human cells while demonstrating agonistic properties in rodent cells. This dual behavior is attributed to specific interactions with the VDR structure:
- Human VDR (hVDR) : In human cells, this compound forms covalent adducts with cysteine residues (Cys403 and Cys410) in the C-terminal region of hVDR. This interaction leads to conformational changes that inhibit VDR activity .
- Rodent VDR (rVDR) : In contrast, the compound exhibits agonistic effects in rodent models due to favorable hydrogen bond interactions with histidine or phenylalanine residues in helix 11 of rVDR .
Structure-Activity Relationship
The biological activity of this compound is closely linked to its structural characteristics, particularly the alpha-exo-methylene-gamma-lactone moiety. Research indicates that modifications to this structure can significantly alter its antagonistic properties:
- The presence of specific functional groups and their spatial orientation are critical for maintaining the compound's ability to engage with VDR effectively .
- Studies have shown that analogs lacking the exo-methylene structure failed to exhibit antagonistic activity, emphasizing its importance .
In Vitro Studies
This compound has been evaluated for its effects on various cell lines, notably human leukemia HL-60 cells. The compound demonstrated potent inhibition of cell differentiation mediated by VDR signaling pathways. Key findings from these studies include:
Cell Line | Effect | Reference |
---|---|---|
HL-60 | Antagonistic activity | |
Osteosarcoma | Modulated growth | |
MCF-7 | Antiproliferative effects |
These results indicate that this compound not only inhibits differentiation but also possesses antiproliferative properties across different cancer cell lines.
Case Studies
- Human Leukemia Cells (HL-60) : this compound was shown to effectively block differentiation induced by 1alpha,25(OH)2D3, highlighting its potential utility as a therapeutic agent in leukemia treatment .
- Osteosarcoma Cells : The compound's ability to form hydrogen bonds with Arg274 of human VDR was linked to altered biological responses in osteosarcoma cells, suggesting a mechanism for its antiproliferative effects .
Eigenschaften
IUPAC Name |
(5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22+,23-,24+,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODSJHDCZTVAT-CZADFQNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173388-20-0 | |
Record name | TEI 9647 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173388-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TEI 9647 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.